8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
Overview
Description
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one is a natural product found in Vincetoxicum mongolicum, Vincetoxicum forrestii, and other organisms with data available.
Scientific Research Applications
Stereochemistry and NMR Data Assignment Research into cyclopeptide alkaloids and their stereochemistry, including NMR data assignments, provides a foundational understanding of complex organic molecules. Studies such as those conducted by Nisar et al. (2010) on cyclopeptide alkaloids from Zizyphus Oxyphylla contribute significantly to the field of natural product chemistry, emphasizing the importance of structural analysis in understanding biological activity and synthesis pathways (Nisar et al., 2010).
Antibacterial Properties of Sesquiterpenes The isolation and characterization of compounds from natural sources, such as the sesquiterpene isolated from cotton plant foliar tissues, highlight the ongoing search for new antibacterial agents. Research by Uzbekov et al. (2013) into sesquiterpenes such as Lacinilene C 7-methyl ether reveals potential antibacterial properties, an application area that might be relevant for structurally similar complex molecules (Uzbekov et al., 2013).
Synthetic Pathways and Chemical Transformations The exploration of synthetic pathways, as exemplified by Zinser, Henkel, and Föhlisch's (2004) work on the synthesis of 2‐Alkoxy‐3‐hydroxytropones from Dialkoxy‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐ones, underscores the complexity and creativity involved in organic synthesis. Such studies not only expand the repertoire of synthetic techniques but also contribute to the development of new compounds with potential applications in medicinal chemistry and material science (Zinser, Henkel, & Föhlisch, 2004).
Natural Products with Pharmacological Activities The discovery and characterization of novel natural products, such as those from the red seaweed Gracilaria opuntia by Makkar and Chakraborty (2018), provide insights into the potential pharmacological applications of complex molecules. Their work on furanyl derivatives and their anti-inflammatory and antioxidative effects in vitro models underscores the role of natural product chemistry in drug discovery and development (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-15-25(29)21(31-4)12-23(34-15)35-18-9-10-27(2)17(11-18)6-7-19-20(27)8-5-16-13-32-28(3)24(16)22(14-33-28)36-26(19)30/h6,13,15,18-25,29H,5,7-12,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVGLGBLJFUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913943 | |
Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cynatratoside A | |
CAS RN |
97399-96-7 | |
Record name | Cynatratoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097399967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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